

4-Ethynyl-N-methylaniline: A Versatile Building Block for Advanced Organic Synthesis

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Compound of Interest

Compound Name: 4-Ethynyl-N-methylaniline

Cat. No.: B038160

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyl-N-methylaniline is a versatile bifunctional organic molecule that has garnered significant interest as a building block in modern organic synthesis. Its structure, featuring a reactive terminal alkyne and a nucleophilic N-methylamino group on a phenyl ring, allows for a diverse range of chemical transformations. This unique combination makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, including pharmaceuticals, functional materials, and conjugated polymers. This technical guide provides a comprehensive overview of the synthesis of **4-Ethynyl-N-methylaniline**, its key reactions, and its applications, with a focus on experimental details and quantitative data.

Physicochemical Properties

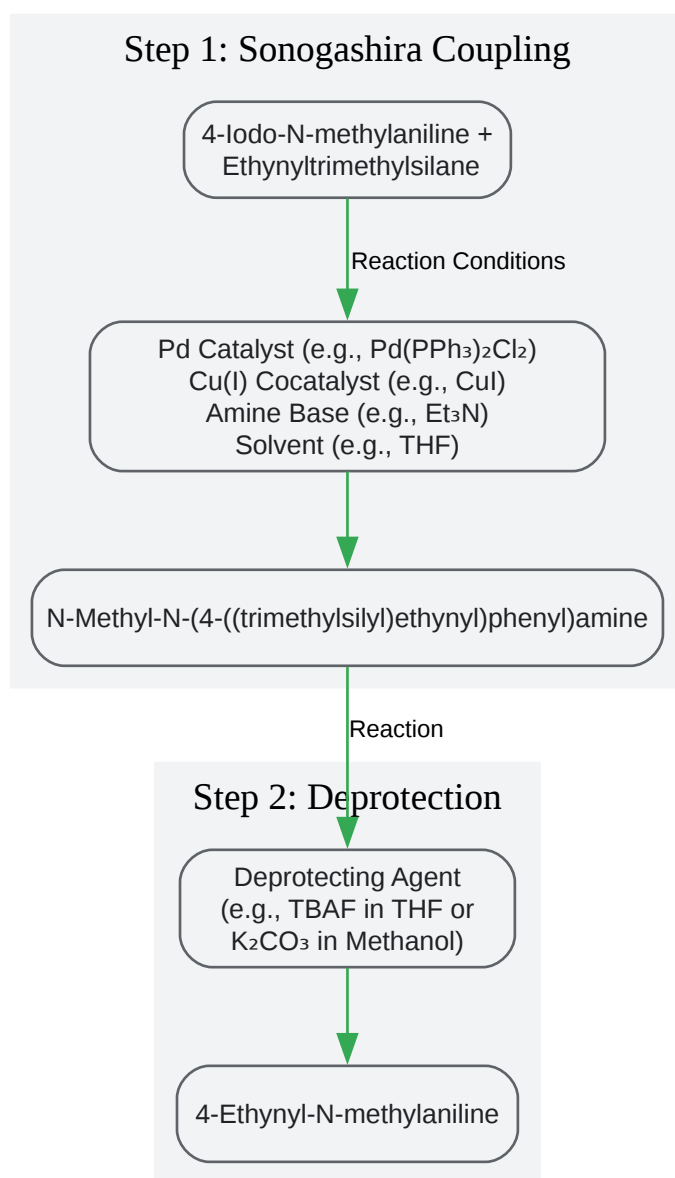
A summary of the key physicochemical properties of **4-Ethynyl-N-methylaniline** and its common N,N-dimethylated analog is presented in Table 1.

| Property | 4-Ethynyl-N-methylaniline[1] | 4-Ethynyl-N,N-dimethylaniline[2] |
|-------------------|---------------------------------|-----------------------------------|
| CAS Number | 119754-15-3 | 17573-94-3 |
| Molecular Formula | C ₉ H ₉ N | C ₁₀ H ₁₁ N |
| Molecular Weight | 131.18 g/mol | 145.20 g/mol |
| Appearance | Not specified | Solid |
| Melting Point | Not specified | 49-53 °C |
| Purity | 97% | 97% |

Synthesis of 4-Ethynyl-N-methylaniline

The synthesis of **4-Ethynyl-N-methylaniline** is typically achieved through a two-step sequence starting from a readily available haloaniline derivative. The general strategy involves a Sonogashira cross-coupling reaction to introduce the ethynyl group in a protected form, followed by a deprotection step to yield the terminal alkyne.

Experimental Workflow: Synthesis of 4-Ethynyl-N-methylaniline



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Caption: Synthetic workflow for **4-Ethynyl-N-methylaniline**.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling of 4-Iodo-N-methylaniline with Ethynyltrimethylsilane

This procedure is adapted from standard Sonogashira coupling methodologies.^{[3][4]}

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-iodo-N-methylaniline (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.02-0.05 eq), and a copper(I) cocatalyst like copper(I) iodide (CuI , 0.01-0.03 eq).
- **Solvent and Reagents Addition:** Add an anhydrous solvent, typically tetrahydrofuran (THF) or toluene, followed by an amine base, such as triethylamine (Et_3N , 2-3 eq).
- **Alkyne Addition:** Add ethynyltrimethylsilane (1.2-1.5 eq) dropwise to the stirred reaction mixture.
- **Reaction Monitoring:** The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
- **Purification:** The crude product, N-methyl-N-(4-((trimethylsilyl)ethynyl)phenyl)amine, is purified by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The removal of the TMS protecting group can be achieved under various conditions.

- **Method A: Fluoride-mediated Deprotection**[\[5\]](#)
 - **Reaction Setup:** Dissolve the silylated intermediate in an anhydrous solvent such as THF.
 - **Reagent Addition:** Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq) dropwise at room temperature.
 - **Reaction Monitoring:** Monitor the reaction by TLC. The deprotection is usually complete within a few hours.

- Work-up and Purification: After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude **4-Ethynyl-N-methylaniline** is then purified by column chromatography.
- Method B: Base-catalyzed Deprotection
 - Reaction Setup: Dissolve the silylated intermediate in methanol.
 - Reagent Addition: Add a base such as potassium carbonate (K_2CO_3) or potassium fluoride (KF).
 - Reaction Monitoring: Stir the mixture at room temperature until TLC indicates complete conversion.
 - Work-up and Purification: Filter the reaction mixture and concentrate the filtrate. The residue is then subjected to a standard aqueous work-up and purification by column chromatography to yield pure **4-Ethynyl-N-methylaniline**.

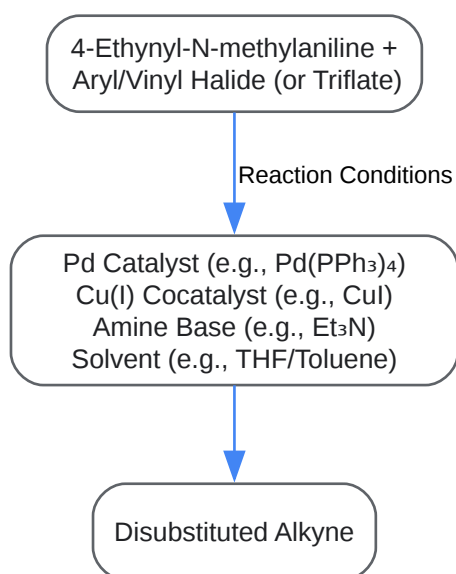
Applications in Organic Synthesis

The dual functionality of **4-Ethynyl-N-methylaniline** makes it a powerful tool for the construction of diverse molecular architectures.

Sonogashira Cross-Coupling Reactions

The terminal alkyne of **4-Ethynyl-N-methylaniline** readily participates in Sonogashira cross-coupling reactions with a variety of aryl and vinyl halides or triflates.^{[3][4]} This reaction is instrumental in the synthesis of extended π -conjugated systems, which are of interest in materials science and for the development of molecular wires.

Workflow for Sonogashira Coupling with **4-Ethynyl-N-methylaniline**



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Caption: General workflow for Sonogashira coupling reactions.

A variety of conditions can be employed for Sonogashira couplings, with the choice of catalyst, base, and solvent impacting the reaction efficiency. Table 2 summarizes typical conditions for Sonogashira reactions.

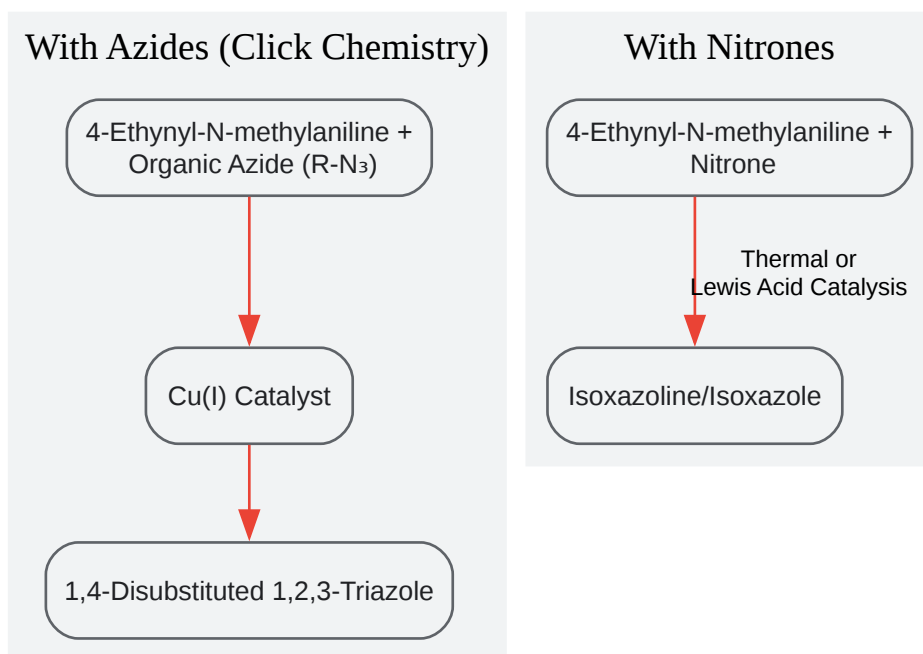
| Catalyst System | Base | Solvent | Temperature | Typical Yields | Reference |
|---|---------------------------------|---------------|-------------|----------------|---------------------|
| Pd(PPh ₃) ₂ Cl ₂ / CuI | Et ₃ N | THF / Toluene | rt - 60 °C | Good to High | [3] |
| Pd(CH ₃ CN) ₂ Cl ₂ / cataCXium A (copper-free) | CS ₂ CO ₃ | 2-MeTHF | rt | High | [6] |
| [DTBNpP] Pd(crotyl)Cl (copper-free) | TMP | DMSO | rt | High | [7] |
| Pd ₁ @NC (heterogeneous) / CuI | NEt ₃ | MeCN | 80 °C | Good to High | [8] |

Cycloaddition Reactions

The ethynyl group of **4-Ethynyl-N-methylaniline** can act as a dipolarophile or dienophile in various cycloaddition reactions, providing access to a range of heterocyclic compounds.

- 1,3-Dipolar Cycloadditions: This molecule can react with 1,3-dipoles such as azides and nitrones to form triazoles and isoxazolines/isoxazoles, respectively.[\[9\]](#)[\[10\]](#)[\[11\]](#) These reactions are often highly regioselective and are fundamental in "click chemistry" for the synthesis of complex molecules, including bioactive compounds and functional materials.[\[12\]](#)

Workflow for 1,3-Dipolar Cycloaddition



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Caption: Cycloaddition pathways of **4-Ethynyl-N-methylaniline**.

- Diels-Alder Reactions: While less common for simple alkynes, derivatives of **4-Ethynyl-N-methylaniline** can potentially participate as dienophiles in Diels-Alder reactions with suitable dienes to form six-membered rings, offering a route to complex carbocyclic and heterocyclic systems.

Polymerization

The ethynyl group of **4-Ethynyl-N-methylaniline** can undergo polymerization to form conjugated polymers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The N-methylaniline moiety can influence the solubility and electronic properties of the resulting polymer.

Conclusion

4-Ethynyl-N-methylaniline is a highly valuable and versatile building block in organic synthesis. Its straightforward two-step synthesis from commercially available starting materials, combined with the reactivity of its terminal alkyne and N-methylamino functionalities, provides

synthetic chemists with a powerful tool for the construction of a wide range of complex organic molecules. Its utility in Sonogashira couplings, cycloaddition reactions, and polymerization makes it a key intermediate in the development of new pharmaceuticals, functional materials, and conjugated polymers. The experimental protocols and reaction workflows provided in this guide are intended to facilitate its broader application in research and development.

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